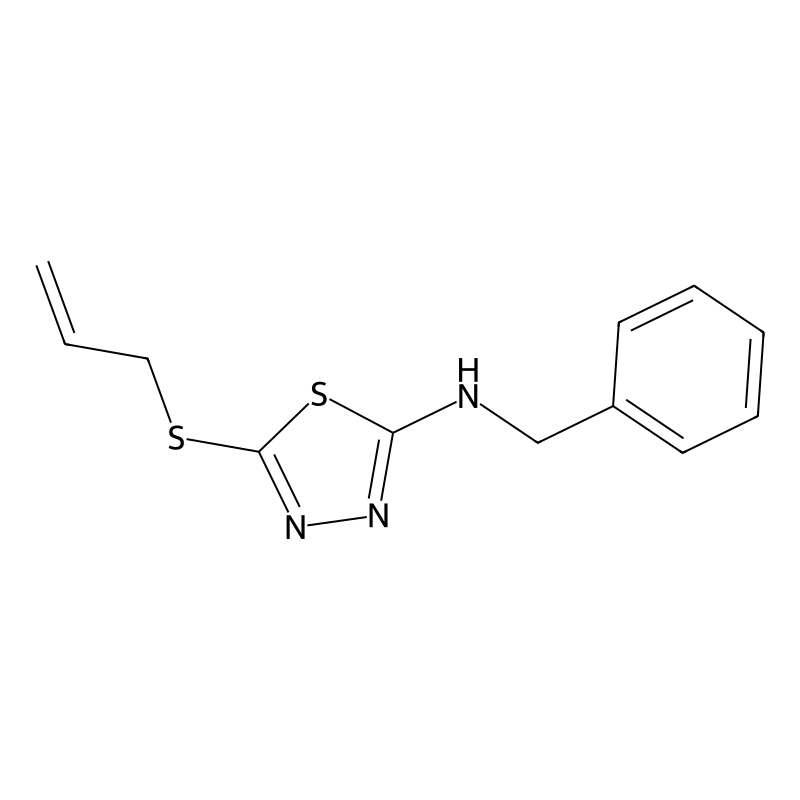

N-benzyl-5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-amine

Catalog No.

S7911286

CAS No.

M.F

C12H13N3S2

M. Wt

263.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-benzyl-5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-amine

IUPAC Name

N-benzyl-5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-amine

Molecular Formula

C12H13N3S2

Molecular Weight

263.4 g/mol

InChI

InChI=1S/C12H13N3S2/c1-2-8-16-12-15-14-11(17-12)13-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,14)

InChI Key

ZHKOMKIVLYYPBX-UHFFFAOYSA-N

SMILES

C=CCSC1=NN=C(S1)NCC2=CC=CC=C2

Canonical SMILES

C=CCSC1=NN=C(S1)NCC2=CC=CC=C2

N-benzyl-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine, also known as BPSTA, is a molecule with a thiadiazole ring system that has proven to be of great importance in the field of medicinal chemistry. BPSTA possesses several biological properties which have been studied to better understand the molecule's function in different scientific experiments within the field.

BPSTA is a crystalline solid with a molecular weight of 321.42 g/mol. Its chemical formula is C15H15N3S2. The molecule has a melting point of 214-216°C and a boiling point of 557.6°C at 760 mmHg. It is sparingly soluble in polar solvents like ethanol, methanol, and acetonitrile.

The synthesis of BPSTA involves two main steps. Firstly, the thiocarbohydrazide intermediate is synthesized from the reaction between thiosemicarbazide and carbon disulfide. Secondly, the reaction between the obtained thiocarbohydrazide intermediate and propargyl bromide with N-benzyl-2-amine yields BPSTA. The characterization of BPSTA is done using different analytical techniques like Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental analysis.

Different analytical methods have been utilized to study the different properties of BPSTA. NMR spectroscopy is used to study the molecular structure and chemical shift of different atoms present in the molecule. MS analysis helps in determining the molecular mass and fragmentation pattern of the molecule. Elemental analysis is used to determine the percentage composition of each element i.e., carbon, hydrogen, nitrogen, and sulfur, present in the molecule.

BPSTA has shown a variety of biological properties in different scientific experiments. It has been studied as an anti-cancer, antifungal, anti-inflammatory, antibacterial, anti-oxidant, and antiviral agent. BPSTA has also shown potential in inhibiting enzymes like α-amylase and acetylcholinesterase which are responsible for different biological processes.

Multiple scientific studies have been conducted to study the toxicity and safety considerations of BPSTA. The results indicate that the molecule is safe for use under certain concentrations. When used within the specified dosage limits, BPSTA has not shown any severe side effects in pre-clinical trials.

BPSTA has shown promising results as an anti-cancer, antifungal, anti-inflammatory, antibacterial, anti-oxidant, and antiviral agent. Furthermore, research on enzymes has shown its potential as an inhibitor for α-amylase and acetylcholinesterase. BPSTA can also be incorporated into different drug delivery systems for targeted drug delivery.

Research conducted on BPSTA has provided a comprehensive understanding of the molecule's properties and potential applications in various fields of research and industry. However, there is still a lot of research that needs to be done in order to have a better understanding of the molecule's mechanism of action and how it interacts with different biological entities.

BPSTA shows potential applications in various fields of research and industry like medicinal chemistry, material science, and drug design. The molecule's anti-cancer, antifungal, anti-inflammatory, antibacterial, anti-oxidant, and antiviral properties make it a potential candidate for the development of drugs treating different diseases. Its ability to inhibit different enzymes opens up new possibilities in enzyme inhibition research.

Despite its potential, BPSTA has some limitations that need to be addressed in future research. Some of the limitations include relatively low solubility and potential toxicity at higher concentrations. Future directions of research include optimization of synthetic routes to improve yields, investigation of the molecule's selectivity towards biological targets, and studying its pharmacokinetics and pharmacodynamics in animal models. Additionally, BPSTA's potential as a novel compound for use in medicine indicates the possibility of new applications or discoveries within the field.

In conclusion, N-benzyl-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine is a promising compound with a wide range of potential applications in different fields of research and industry. Further investigation is needed to better understand its mechanism of action, selectivity towards biological targets, and potential uses as a drug. BPSTA shows potential for a wide range of implications in fields like medicinal chemistry, material science, and drug design. Future research could lead to breakthrough discoveries and advancements in the field of medicinal chemistry, and limit its limitations in potential applications.

In conclusion, N-benzyl-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine is a promising compound with a wide range of potential applications in different fields of research and industry. Further investigation is needed to better understand its mechanism of action, selectivity towards biological targets, and potential uses as a drug. BPSTA shows potential for a wide range of implications in fields like medicinal chemistry, material science, and drug design. Future research could lead to breakthrough discoveries and advancements in the field of medicinal chemistry, and limit its limitations in potential applications.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

263.05508977 g/mol

Monoisotopic Mass

263.05508977 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds